2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-3-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNS/c22-17-10-12-18(13-11-17)24-21-19(15-6-2-1-3-7-15)14-16-8-4-5-9-20(16)23-21/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNFUEADSPPSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline typically involves the reaction of 2-chloro-3-phenylquinoline with 4-chlorothiophenol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the product. The use of advanced purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound to its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Sulfanyl vs. Amino Groups
- 4-Amino-2-(4-chlorophenyl)-3-phenylquinoline (4c): Key Difference: Amino (-NH₂) replaces the sulfanyl (-S-) group at position 2. Synthesis: Prepared via PdCl₂-catalyzed coupling with phenylboronic acid .
Sulfanyl vs. Sulfonyl Groups
- 8-Acetamino-3-(4-chlorophenylsulfonyl)quinoline: Key Difference: Sulfonyl (-SO₂-) replaces sulfanyl (-S-). Synthesis: Oxidized from the sulfanyl precursor using magnesium monoperoxyphthalate . Impact: Sulfonyl groups are electron-withdrawing, increasing stability and altering reactivity. This may enhance binding to targets like enzymes or receptors .
Core Heterocycle Modifications
Quinoline vs. Isoquinoline
- 1-(4-Chlorophenyl)-3-phenylisoquinoline: Key Difference: Isoquinoline core (benzannulation at C1-N) vs. quinoline (C2-N). Crystal Structure: Exhibits four independent molecules with variable dihedral angles (21.2°–36.5°) for the 3-phenyl substituent, affecting molecular packing . Impact: Altered π-π stacking and steric interactions may influence solid-state properties and bioavailability .
Quinoline vs. Quinazolinone
- 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one: Key Difference: Quinazolinone core (with a ketone) replaces quinoline.
Functional Group Additions
Chalcone Hybridization
- 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one: Key Addition: Chalcone (α,β-unsaturated ketone) moiety. Crystal Structure: Exhibits π-π interactions (centroid distances: 3.428–3.770 Å), which may enhance anticancer or antimicrobial activity . Synthesis: KOH-mediated Claisen-Schmidt condensation .
Carboxylic Acid Derivatives
- 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic Acid: Key Addition: Carboxylic acid (-COOH) at position 4. Molecular weight rises to 421.9 g/mol .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Crystallography : Dihedral angles and π-π interactions (e.g., 3.428 Å in chalcone hybrids) suggest structural flexibility and packing variations that may influence drug formulation .
- Synthetic Flexibility: Functional group modifications (e.g., amino, sulfonyl) demonstrate tunability for targeted bioactivity, though direct data on this compound remains sparse .
Biological Activity
2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline is a heterocyclic compound characterized by a quinoline ring system fused with a phenyl group and a sulfanyl group attached to a chlorophenyl moiety. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial, anticancer, and antiviral properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNS. The presence of the chlorinated aromatic ring and sulfur atom enhances its chemical reactivity and biological interactions.
Antimicrobial Properties
Quinoline derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that this compound exhibits efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 µg/mL |
| Enterococcus faecalis | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have demonstrated that this compound inhibits the proliferation of human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells.
Case Study: Anticancer Efficacy
In a study evaluating the effects of quinoline derivatives on cancer cell viability, this compound was tested against multiple cancer lines using the WST-1 assay. The results showed an IC value of approximately 25 µM for MDA-MB-231 cells, indicating significant cytotoxicity.
Table 2: IC Values for Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 25 |
| A549 | 30 |
| C-32 (Melanoma) | 35 |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. It has been found to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., BAX) and downregulating anti-apoptotic proteins (e.g., BCL-2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
